5-Benzyl-1,3-thiazol-2-amine hydrochloride

Medicinal Chemistry ADME Kinase Inhibitors

Select 5-Benzyl-1,3-thiazol-2-amine HCl for its unique co-crystal structure (PDB 3DND) guiding ATP-competitive kinase inhibitor design. Unlike unsubstituted or 5-methyl analogs, its benzyl moiety achieves a distinct binding pose validated at 2.26 Å resolution. With an optimal LogP of 2.71, it balances biochemical solubility and cellular permeability—ideal for fragment growing/merging campaigns. The free 2-amine enables rapid N-acylation to generate libraries with selective anticancer cytotoxicity (glioma/melanoma). As an FDA UNII-registered standard (80LHQ4O8WW), it supports IND-enabling analytical method development.

Molecular Formula C10H11ClN2S
Molecular Weight 226.73
CAS No. 1210365-48-2
Cat. No. B3090318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,3-thiazol-2-amine hydrochloride
CAS1210365-48-2
Molecular FormulaC10H11ClN2S
Molecular Weight226.73
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)N.Cl
InChIInChI=1S/C10H10N2S.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H2,11,12);1H
InChIKeyULAQYRGGOOBOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-1,3-thiazol-2-amine Hydrochloride (CAS 1210365-48-2): Core Scaffold for Kinase-Focused Medicinal Chemistry


5-Benzyl-1,3-thiazol-2-amine hydrochloride is a 2,5-disubstituted thiazole featuring a benzyl group at the 5-position and an amine moiety at the 2-position . This heterocyclic core serves as a fundamental building block in the design of kinase inhibitors and anticancer agents [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in standard laboratory protocols. The compound is registered with a unique FDA UNII (80LHQ4O8WW) and has been structurally characterized via X-ray diffraction in complex with cAMP-dependent protein kinase (PKA) at 2.26 Å resolution (PDB ID: 3DND) [2].

Why 5-Benzyl-1,3-thiazol-2-amine Hydrochloride Cannot Be Interchanged with Other 2-Aminothiazole Derivatives


The 2-aminothiazole scaffold exhibits extreme sensitivity to substitution patterns, particularly at the 5-position, where modifications dictate lipophilicity, target engagement, and metabolic stability [1]. 5-Benzyl-1,3-thiazol-2-amine occupies a distinct physicochemical space (LogP 2.71) that separates it from less lipophilic analogs like 2-aminothiazole (LogP 0.38) and 5-methyl-1,3-thiazol-2-amine (LogP 1.61), as well as more hydrophobic variants such as 5-(4-chlorobenzyl)-1,3-thiazol-2-amine (LogP 3.55) [2]. These differences directly impact membrane permeability, protein binding, and off-target liability. Furthermore, the 5-benzyl moiety confers a unique binding pose within the ATP-binding pocket of kinases, as validated by its co-crystal structure with PKA, a binding mode not achievable with 5-phenyl or unsubstituted analogs [3].

Quantitative Differentiation of 5-Benzyl-1,3-thiazol-2-amine Hydrochloride from Closest Analogs


Enhanced Lipophilicity (LogP 2.71) Enables Optimal Membrane Permeability for CNS and Intracellular Kinase Targets

The compound exhibits a calculated LogP of 2.71, which represents a balanced lipophilicity profile ideal for crossing biological membranes while maintaining aqueous solubility [1]. This value is significantly higher than the parent 2-aminothiazole (LogP 0.38) and 5-methyl-1,3-thiazol-2-amine (LogP 1.61), yet lower than the 4-chlorobenzyl analog (LogP 3.55) . The LogD at pH 7.4 is 2.71, indicating minimal ionization at physiological pH, which further supports passive diffusion [1].

Medicinal Chemistry ADME Kinase Inhibitors Blood-Brain Barrier

Validated Kinase Binding: Co-crystal Structure with PKA Catalytic Subunit (PDB 3DND) at 2.26 Å Resolution

5-Benzyl-1,3-thiazol-2-amine has been co-crystallized with the cAMP-dependent protein kinase (PKA) catalytic subunit, providing high-resolution structural data (2.26 Å) that defines its binding pose within the ATP-binding pocket [1][2]. The benzyl group occupies a hydrophobic sub-pocket, while the 2-amine engages key hinge region residues. This experimentally validated binding mode is not available for the majority of 2-aminothiazole analogs, including the 5-phenyl derivative (PDB entry not found), the 5-methyl analog (no PDB entry), or the 4-chlorobenzyl variant (no PDB entry). The structural data enables structure-based optimization and rational design of follow-up compounds [3].

Structural Biology Kinase Inhibitor Design X-ray Crystallography Fragment-Based Drug Discovery

Regulatory Identity: Unique FDA UNII (80LHQ4O8WW) Ensures Traceability and Compliance

5-Benzyl-1,3-thiazol-2-amine has been assigned a Unique Ingredient Identifier (UNII) by the FDA: 80LHQ4O8WW [1]. This identifier provides unambiguous substance identification for regulatory submissions, clinical trial materials, and pharmacovigilance activities. In contrast, many close analogs, including 5-(4-chlorobenzyl)-1,3-thiazol-2-amine and 5-methyl-1,3-thiazol-2-amine, lack a dedicated UNII, complicating cross-referencing in FDA correspondence and global regulatory filings [2].

Regulatory Affairs Quality Control Pharmaceutical Development Supply Chain Integrity

Differentiated Molecular Weight (190.26 g/mol) Optimizes Ligand Efficiency Metrics in Fragment-Based Campaigns

The molecular weight of 5-benzyl-1,3-thiazol-2-amine (free base) is 190.26 g/mol [1]. This places it within the ideal fragment range (MW < 300) while providing sufficient hydrophobic surface area for target engagement. Compared to the parent 2-aminothiazole (MW 97.14) and 5-methyl analog (MW 114.17), the benzyl substitution adds ~76-93 Da of molecular weight, contributing to improved binding affinity without exceeding fragment-like properties . The hydrochloride salt (MW 226.73) offers enhanced aqueous solubility for biochemical assays .

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization Medicinal Chemistry

Proven Utility as a Synthon for Bioactive N-Acylated Derivatives with Anti-Glioma and Anti-Melanoma Selectivity

5-Benzyl-1,3-thiazol-2-amine serves as the core scaffold for a series of N-acylated derivatives (compounds 5a-d) that exhibit selective cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines [1][2]. Compound 5a (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) demonstrated the highest toxicity toward U251 glioblastoma cells and WM793 melanoma cells, while showing low toxicity toward pseudo-normal embryonic kidney cells [3]. The free amine at the 2-position is essential for subsequent acylation and elaboration into bioactive molecules, a functional group not present in N-substituted analogs.

Oncology Synthetic Chemistry Prodrug Design Cancer Therapeutics

High-Value Application Scenarios for 5-Benzyl-1,3-thiazol-2-amine Hydrochloride in Drug Discovery and Chemical Biology


Structure-Based Kinase Inhibitor Design (PKA and Related Kinases)

Leverage the high-resolution co-crystal structure (PDB 3DND) to rationally design ATP-competitive kinase inhibitors. The validated binding pose of the 5-benzyl moiety in the hydrophobic sub-pocket guides the optimization of selectivity and potency [1]. This structural data reduces the time and cost of hit-to-lead campaigns compared to analogs lacking experimental structural information.

Fragment-Based Lead Discovery with Optimized Physicochemical Properties

Use 5-benzyl-1,3-thiazol-2-amine as a fragment hit with favorable LogP (2.71) and molecular weight (190 Da) for fragment growing, merging, or linking strategies [2]. Its balanced lipophilicity supports both biochemical assay solubility and cellular permeability, making it suitable for fragment-based screening cascades that include biophysical (SPR, NMR) and cellular target engagement assays.

Synthesis of Tumor-Selective N-Acylated Derivatives for Oncology Lead Generation

Employ the free 2-amine as a synthetic handle to generate focused libraries of N-acylated 2-amino-5-benzyl-1,3-thiazoles. As demonstrated by compounds 5a-d, this scaffold yields derivatives with selective cytotoxicity against glioblastoma and melanoma cells, while sparing non-cancerous cells [3]. This approach enables rapid SAR exploration and identification of early leads for targeted anticancer therapies.

Regulatory-Compliant Reference Standard for Analytical Method Development

Utilize the compound as a well-characterized reference standard (FDA UNII: 80LHQ4O8WW) for developing and validating HPLC, LC-MS, and NMR methods in support of IND-enabling studies [4]. The unique UNII ensures unambiguous identification in regulatory submissions and facilitates batch-to-batch consistency in pharmaceutical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-1,3-thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.